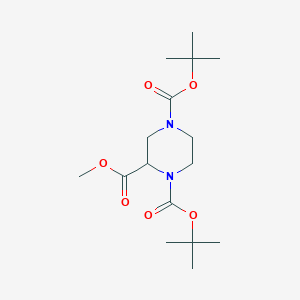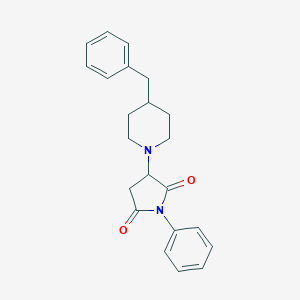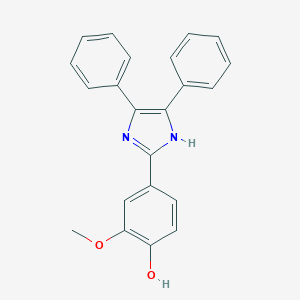
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, also known as DIMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including cancer research, drug development, and neuroscience. In
Mecanismo De Acción
The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and cell growth. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have anti-inflammatory effects, as well as antioxidant properties. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is its versatility. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be used in a variety of lab experiments, making it a valuable tool for researchers in a variety of fields. However, there are also some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be difficult to synthesize, and its effects can be difficult to measure in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. One area of research that shows promise is the development of new cancer therapies based on the anticancer properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. Another area of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in the treatment of neurodegenerative diseases. Additionally, research on the biochemical and physiological effects of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol could lead to the development of new drugs with a variety of therapeutic applications.
Conclusion:
In conclusion, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a synthetic compound with a wide range of potential applications in scientific research. Its anticancer properties, anti-inflammatory effects, and neuroprotective properties make it a valuable tool for researchers in a variety of fields. While there are some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments, its versatility and potential for future research make it a promising compound for the development of new therapies and drugs.
Métodos De Síntesis
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be synthesized using a variety of methods, including the reaction of 4,5-diphenylimidazole with 2-methoxyphenol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in cancer treatment. Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been studied for its potential applications in drug development, as well as in the field of neuroscience.
Propiedades
Número CAS |
24777-14-8 |
|---|---|
Nombre del producto |
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol |
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-19-14-17(12-13-18(19)25)22-23-20(15-8-4-2-5-9-15)21(24-22)16-10-6-3-7-11-16/h2-14,25H,1H3,(H,23,24) |
Clave InChI |
NMBADMCPENURCH-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C2NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C=CC1=O |
SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Otros números CAS |
24777-14-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
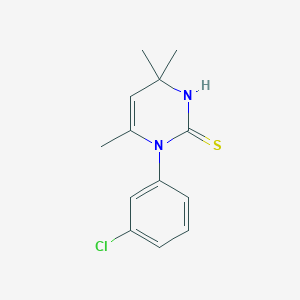
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
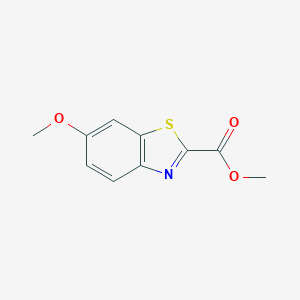

![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
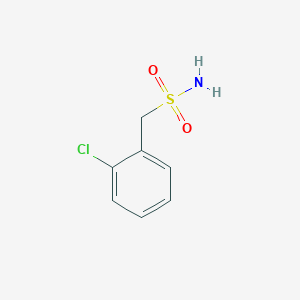
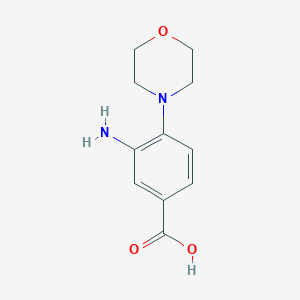
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
